Cas no 6871-67-6 (Lotusine)

Lotusine structure
Lotusine structure
Nome del prodotto:Lotusine
Numero CAS:6871-67-6
MF:C19H24NO3
MW:314.398765563965
CID:2036951
PubChem ID:5274587

Lotusine Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-hydroxy-1-(4-hydroxy-benzyl)-7-methoxy-2,2-dimethyl-1,2,3,4-tetrahydro-isoquinolinium
    • Lotusin B
    • Lotusine
    • (1R)-1,2,3,4-Tetrahydro-6-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethylisoquinolinium
    • (-)-Lotusine
    • D-(-)-Lotusine
    • E80653
    • (1R)-6-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-1,2,3,4-tetrahydroisoquinolin-2-ium
    • Isoquinolinium, 1,2,3,4-tetrahydro-6-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-, (1R)-
    • Isoquinolinium, 1,2,3,4-tetrahydro-6-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-, (1R)
    • HY-N4309
    • CHEBI:81190
    • DTXSID501317849
    • C17567
    • AC-34435
    • C19H24NO3
    • AKOS037515015
    • 4V8U3YU3QP
    • Q27155136
    • Lotusine, (-)-
    • (1R)-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-6-ol
    • CS-0032713
    • Isoquinolinium, 1,2,3,4-tetrahydro-6-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethyl-, (R)-
    • 6871-67-6
    • DA-65060
    • Inchi: 1S/C19H23NO3/c1-20(2)9-8-14-11-18(22)19(23-3)12-16(14)17(20)10-13-4-6-15(21)7-5-13/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22)/p+1
    • Chiave InChI: ZKTMLINFIQCERN-UHFFFAOYSA-O
    • Sorrisi: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])[N+](C([H])([H])[H])(C([H])([H])[H])C([H])(C([H])([H])C3C([H])=C([H])C(=C([H])C=3[H])O[H])C2=C1[H])O[H]

Proprietà calcolate

  • Massa esatta: 314.175619g/mol
  • Carica superficiale: 1
  • XLogP3: 3.1
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta legami ruotabili: 3
  • Massa monoisotopica: 314.175619g/mol
  • Massa monoisotopica: 314.175619g/mol
  • Superficie polare topologica: 49.7Ų
  • Conta atomi pesanti: 23
  • Complessità: 392
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Peso molecolare: 314.4

Proprietà sperimentali

  • Colore/forma: Powder

Lotusine Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI
BZP2962-20mg
Lotusine
6871-67-6 ≥98%
20mg
¥1600元 2023-09-15
ChemScence
CS-0032713-10mg
Lotusine
6871-67-6
10mg
$343.0 2022-04-26
Chemenu
CM411497-100mg
(1R)-1,2,3,4-Tetrahydro-6-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethylisoquinolinium
6871-67-6 95%+
100mg
$*** 2023-03-30
MedChemExpress
HY-N4309-10mg
Lotusine
6871-67-6
10mg
¥3430 2022-08-31
SHANG HAI TAO SHU Biotechnology Co., Ltd.
T8195-1 mL * 10 mM (in DMSO)
Lotusine
6871-67-6 99.53%
1 mL * 10 mM (in DMSO)
¥ 910 2023-09-07
1PlusChem
1P01FWWS-25mg
(1R)-1,2,3,4-Tetrahydro-6-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethylisoquinolinium
6871-67-6 ≥98%
25mg
$445.00 2024-04-22
Aaron
AR01FX54-10mg
(1R)-1,2,3,4-Tetrahydro-6-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethylisoquinolinium
6871-67-6 99%
10mg
$141.00 2025-02-11
A2B Chem LLC
AY21308-5mg
(1R)-1,2,3,4-Tetrahydro-6-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethylisoquinolinium
6871-67-6 ≥98%
5mg
$73.00 2024-04-19
A2B Chem LLC
AY21308-50mg
(1R)-1,2,3,4-Tetrahydro-6-hydroxy-1-[(4-hydroxyphenyl)methyl]-7-methoxy-2,2-dimethylisoquinolinium
6871-67-6 ≥98%
50mg
$605.00 2024-04-19
TargetMol Chemicals
T8195-50mg
Lotusine
6871-67-6 99.53%
50mg
¥ 2970 2024-07-20

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